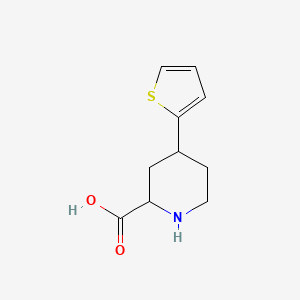

4-(Thiophen-2-YL)piperidine-2-carboxylic acid

Description

4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a thiophene moiety. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of thiophene, making it a versatile scaffold in medicinal chemistry. It has been utilized as a building block in synthesizing NMDA receptor antagonists, antimicrobial agents, and ligands for positron emission tomography (PET) imaging .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-thiophen-2-ylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |

InChI Key |

GENWEWXUNIAKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Functionalization of Preformed Piperidines

Late-stage modifications of piperidine intermediates include:

- Thiophene Coupling : Suzuki-Miyaura cross-coupling with 2-thiopheneboronic acid.

- Carboxylic Acid Introduction : Oxidation of hydroxymethyl groups using IBX (2-iodoxybenzoic acid).

Challenges and Optimization

- Stereocontrol : Asymmetric hydrogenation (Rh/Ir catalysts) outperforms classical resolution.

- Byproduct Mitigation : Use of NaIO₄/OsO₄ for dihydroxylation minimizes side reactions.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and crystallization (ether/hexane) are critical.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine-2-carboxylic alcohol or aldehyde.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-YL)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table summarizes key structural analogs, their molecular features, and pharmacological activities:

NMDA Receptor Antagonism

- 4-(Thiophen-2-YL)piperidine-2-carboxylic acid: Demonstrates moderate NMDA receptor binding due to thiophene’s electron-rich π-system enhancing hydrophobic interactions. However, its affinity is lower than CGS 19755, which incorporates a phosphonomethyl group for stronger ionic interactions with the receptor’s glutamate-binding site .

- CGS 19755 : Exhibits a 2.8-fold higher affinity for NR2A-containing NMDA receptors compared to NR2B subtypes, attributed to steric and electronic complementarity .

Neuroprotective Potential

Structural-Activity Relationship (SAR) Insights

- Substituent Effects: Thiophene vs. Phosphonomethyl: Thiophene enhances membrane permeability but reduces polar interactions compared to phosphonomethyl groups. Chloro/Cyanopyridinyl Groups: Improve target selectivity in PET ligands by increasing electron-withdrawing effects and metabolic stability .

- Stereochemical Influence :

- The (S)-configuration in piperidine-2-carboxylic acid derivatives (e.g., ) improves binding kinetics to immune checkpoint proteins, suggesting chirality is critical for activity .

Biological Activity

4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

4-(Thiophen-2-YL)piperidine-2-carboxylic acid consists of a piperidine ring fused with a thiophene ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 211.28 g/mol. The presence of both the thiophene and piperidine moieties contributes to its unique chemical reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 4-(Thiophen-2-YL)piperidine-2-carboxylic acid |

| CAS Number | Not specified |

Biological Activities

Research indicates that 4-(Thiophen-2-YL)piperidine-2-carboxylic acid exhibits several promising biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of cancer cells. In vitro studies have demonstrated its cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models.

The biological activity of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid can be attributed to its ability to interact with specific biological targets. The carboxylic acid group facilitates hydrogen bonding with proteins, while the thiophene ring enhances electron density, allowing for nucleophilic attacks on various biomolecules.

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating various derivatives of piperidine compounds, 4-(Thiophen-2-YL)piperidine-2-carboxylic acid was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines (e.g., A549, HCT116) showed that this compound has an IC50 value ranging from 150 to 250 µg/mL, suggesting moderate to strong anticancer activity compared to established chemotherapeutics .

- In Vivo Studies : Animal model studies are underway to assess the pharmacokinetics and therapeutic efficacy of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid in treating inflammatory diseases and cancers. Preliminary results indicate favorable absorption and distribution profiles .

Comparative Analysis with Related Compounds

The uniqueness of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid lies in its combination of structural features that enhance its biological activity compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiophene-2-carboxylic acid | Lacks piperidine ring | Primarily used in organic synthesis |

| Piperidine-2-carboxylic acid | Lacks thiophene ring | Focused on piperidine chemistry |

| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid | Similar core structure but different substitution patterns | Explored for different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.